molecular formula C11H14BrN B1507421 3-(4-Bromobenzyl)pyrrolidine CAS No. 1158764-56-7

3-(4-Bromobenzyl)pyrrolidine

Cat. No. B1507421
CAS RN: 1158764-56-7
M. Wt: 240.14 g/mol
InChI Key: SKTDQMROVIRPEQ-UHFFFAOYSA-N
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Description

“3-(4-Bromobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H14BrN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the 3R,4R pyrrolidine-3,4-diol was coupled to 2′-deoxyinosine in the presence of DIPEA, and PyBOP in DMSO to give compound 1a in 72% yield .


Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo a variety of chemical reactions. For instance, the 3R,4R pyrrolidine-3,4-diol was coupled to 2′-deoxyinosine in the presence of DIPEA, and PyBOP in DMSO to give compound 1a in 72% yield .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like 3-(4-Bromobenzyl)pyrrolidine, are extensively used in medicinal chemistry for the development of new treatments for human diseases. The interest in these compounds stems from their sp^3 hybridization, which enables efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and increases three-dimensional coverage due to the non-planarity of the ring. This review highlights the versatility of the pyrrolidine scaffold in designing bioactive molecules with selective target engagement, discussing synthetic strategies, structure-activity relationships, and the influence of stereoisomers on biological profiles (Li Petri et al., 2021).

Metal Influence on Biological Ligands

Another study investigates the impact of metals on the electronic systems of biologically significant molecules, including those related to pyrrolidine derivatives. This research provides insights into how metals can modify the electronic properties of ligands, potentially affecting their interactions with biological targets and influencing their reactivity and stability in biological systems (Lewandowski et al., 2005).

Pyrrolizidine Alkaloid Biosynthesis

The evolution and diversity of pyrrolizidine alkaloids, which share structural similarities with pyrrolidine derivatives, are explored in another study focusing on their biosynthesis within the Senecioneae tribe. This research underscores the complexity and plasticity of secondary metabolite biosynthesis pathways, highlighting the pyrrolidine ring's foundational role in generating a vast array of natural products (Langel, Ober, & Pelser, 2011).

Pyrrolopyridine Derivatives

A review on pyrrolopyridine derivatives, which are structurally related to pyrrolidine compounds, emphasizes their biological significance and diverse therapeutic applications. This review catalogs recent advances in the synthesis and biological evaluation of pyrrolopyridine derivatives, highlighting their potential as kinase inhibitors and their role in cancer treatment. Vemurafenib, a notable pyrrolopyridine derivative, is discussed for its application in melanoma treatment (El-Gamal & Anbar, 2017).

Safety and Hazards

While specific safety and hazard information for “3-(4-Bromobenzyl)pyrrolidine” is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Pyrrolidine derivatives, including “3-(4-Bromobenzyl)pyrrolidine”, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research will likely focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTDQMROVIRPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733693
Record name 3-[(4-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158764-56-7
Record name 3-[(4-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-bromophenyl)methyl]pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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